Cytotoxicity Selectivity: Bitertanol Is 1.57-fold Less Toxic to Human Lung Fibroblasts than Triadimefon
In a direct head-to-head study, compound 1 (bitertanol) exhibited an IC50 of 389.4 µM against MRC-5 human lung fibroblasts, compared to 248.5 µM for triadimefon (TDM) and 267.4 µM for cyproconazole (CPZ) [1]. This represents a 1.57-fold reduction in cytotoxicity versus TDM and a 1.46-fold reduction versus CPZ, indicating superior selectivity for fungal over human cells.
| Evidence Dimension | Cytotoxicity (IC50) against MRC-5 human lung fibroblasts |
|---|---|
| Target Compound Data | 389.4 µM (bitertanol, compound 1) |
| Comparator Or Baseline | Triadimefon: 248.5 µM; Cyproconazole: 267.4 µM |
| Quantified Difference | 1.57-fold less toxic than triadimefon; 1.46-fold less toxic than cyproconazole |
| Conditions | MRC-5 human lung fibroblast cell line; in vitro cytotoxicity assay |
Why This Matters
For researchers selecting a triazole with minimized non-target mammalian cytotoxicity, bitertanol offers a quantifiable safety margin advantage over the commercial standards triadimefon and cyproconazole.
- [1] Natividad Herrera Cano et al. Arylated analogues of cyproconazole: fungicidal effect and activity on human fibroblasts. Docking analysis and molecular dynamics simulations. Nat Prod Bioprospect. 2022; doi:10.1007/s13659-022-00329-0. View Source
